molecular formula C15H15NO2 B12126482 4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid

4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B12126482
M. Wt: 241.28 g/mol
InChI Key: KOXRFVAXGRMERH-UHFFFAOYSA-N
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Description

4’-(Dimethylamino)[1,1’-biphenyl]-4-carboxylic acid: is a chemical compound with the following structure:

C14H16BNO2\text{C}_{14}\text{H}_{16}\text{BNO}_2 C14​H16​BNO2​

It belongs to the class of boronic acids and features a biphenyl core with a carboxylic acid group and a dimethylamino substituent. This compound has applications in various fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes::

  • One common synthetic route involves the reaction of 4-bromobiphenyl with dimethylamine followed by boronation using a boron source (e.g., boronic acid or boron trifluoride diethyl etherate).
  • Alternatively, 4-bromobiphenyl can be directly coupled with dimethylamine borane complex.
  • The resulting boronic acid can be isolated and purified.
Reaction Conditions::
  • The reactions typically occur under an inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
  • Catalysts such as palladium complexes (PdCl₂(PPh₃)₂) facilitate the coupling reactions.
Industrial Production::
  • Industrial-scale production may involve continuous flow processes or batch reactions.
  • Optimization of reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

    Reduction: Reduction of the boronic acid yields the corresponding alcohol.

    Substitution: The boron atom can be replaced by other functional groups (e.g., halides, alkyl groups).

Common Reagents and Conditions::

    Suzuki-Miyaura Coupling: Uses a palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

    Buchwald-Hartwig Amination: Involves a palladium catalyst and an amine.

    Hydroboration: Dimethylamine borane complex as the boron source.

Major Products::
  • The major products depend on the specific reaction and conditions.
  • Examples include substituted biphenyl derivatives, phenols, and alcohols.

Scientific Research Applications

    Chemistry: Used in cross-coupling reactions for the synthesis of complex organic molecules.

    Biology: Can serve as fluorescent probes or ligands for biological studies.

    Medicine: Investigated for potential drug development.

    Industry: Applied in materials science and catalysis.

Mechanism of Action

  • The compound’s mechanism of action varies based on its specific application.
  • It may interact with enzymes, receptors, or other cellular components.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: Highlight the specific features that set 4’-(Dimethylamino)[1,1’-biphenyl]-4-carboxylic acid apart from these compounds.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]benzoic acid

InChI

InChI=1S/C15H15NO2/c1-16(2)14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(17)18/h3-10H,1-2H3,(H,17,18)

InChI Key

KOXRFVAXGRMERH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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